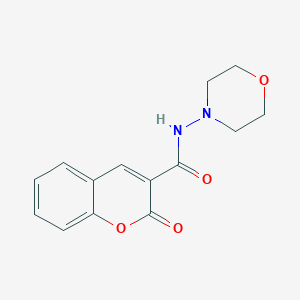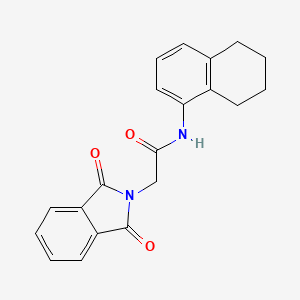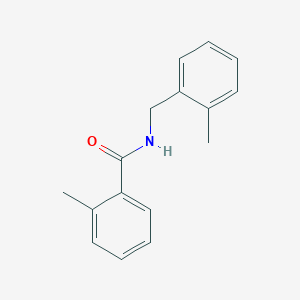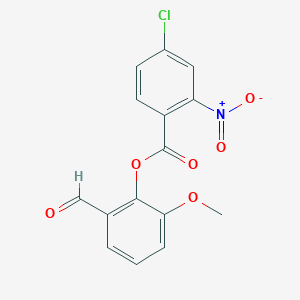![molecular formula C15H12N6S B5776492 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)
1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a potential therapeutic agent for the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells and other diseased cells. Studies have shown that this compound can inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its ability to selectively target diseased cells while sparing healthy cells. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One area of interest is its potential use in combination with other therapeutic agents to enhance its efficacy. Another area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential use in the treatment of other diseases beyond cancer, Alzheimer's disease, and diabetes.
Synthesemethoden
The synthesis of 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 2-thiophenecarboxaldehyde and 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, suggesting that it may be a promising candidate for further development as an anticancer agent.
In addition to its potential use in cancer research, 1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease and diabetes. Studies have shown that this compound has neuroprotective and hypoglycemic effects, suggesting that it may be a promising candidate for further development as a therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
N-[(E)-1-thiophen-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c1-9(12-7-4-8-22-12)18-20-15-17-14-13(19-21-15)10-5-2-3-6-11(10)16-14/h2-8H,1H3,(H2,16,17,20,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWQRLWHPYAEW-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-thiophen-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)




